molecular formula C22H25NO4S B2860236 (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1797073-13-2

(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No. B2860236
CAS RN: 1797073-13-2
M. Wt: 399.51
InChI Key: ILRFBEYVMJKGDZ-UHFFFAOYSA-N
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Description

(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBS-XanMeld and is primarily used as a fluorescent labeling agent in biological research.

Scientific Research Applications

Synthesis and Structural Applications

One of the primary applications of related compounds is in the synthesis of complex organic molecules. For instance, Kaur and Kumar (2018) developed an efficient one-pot synthetic procedure for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, demonstrating the utility of similar compounds in economical synthesis of pyrrole derivatives with good yields (Kaur & Kumar, 2018). This method's efficiency and economic viability suggest potential pathways for synthesizing the queried compound and its derivatives.

Medicinal Chemistry and Biological Activities

In medicinal chemistry and biological applications, compounds with similar structures have been synthesized and evaluated for their biological activities. For example, Wang et al. (2015) reported on the synthesis and characterization of novel N-phenylpyrazolyl aryl methanones derivatives, which exhibit promising herbicidal and insecticidal activities (Wang et al., 2015). These findings highlight the potential of using similar synthetic methodologies and structural frameworks for discovering new agrochemicals and pharmaceuticals.

properties

IUPAC Name

(3-tert-butylsulfonylpyrrolidin-1-yl)-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-22(2,3)28(25,26)15-12-13-23(14-15)21(24)20-16-8-4-6-10-18(16)27-19-11-7-5-9-17(19)20/h4-11,15,20H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRFBEYVMJKGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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